
5,6-Dibromopyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromopyridine-2-thiol is an organosulfur compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions and a thiol group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyridine-2-thiol typically involves the reaction of 2,6-dibromopyridine with 2-mercaptopyridine . The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the brominated pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dibromopyridine-2-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which facilitate the nucleophilic substitution of bromine atoms.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Major Products Formed:
Substitution Reactions: Products typically include substituted pyridines with various functional groups replacing the bromine atoms.
Oxidation Reactions: Major products include disulfides or sulfonic acids, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromopyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 5,6-Dibromopyridine-2-thiol involves its ability to form covalent bonds with nucleophilic sites on target molecules. The thiol group is particularly reactive, allowing it to form disulfide bonds with cysteine residues in proteins, thereby modulating their activity . This reactivity is crucial in both biological and industrial applications, where precise control over molecular interactions is required.
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromopyridine: Similar in structure but lacks the thiol group, making it less reactive in certain contexts.
2,6-Dibromopyridine: Similar bromination pattern but without the thiol group, limiting its applications in thiol-specific reactions.
2-Mercaptopyridine: Contains a thiol group but lacks the bromine atoms, resulting in different reactivity and applications.
Uniqueness: 5,6-Dibromopyridine-2-thiol is unique due to the presence of both bromine atoms and a thiol group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H3Br2NS |
|---|---|
Molekulargewicht |
268.96 g/mol |
IUPAC-Name |
5,6-dibromo-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Br2NS/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
InChI-Schlüssel |
QDYXLURFQRMHMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=S)NC(=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



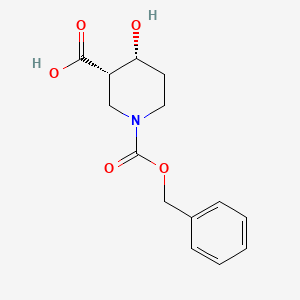
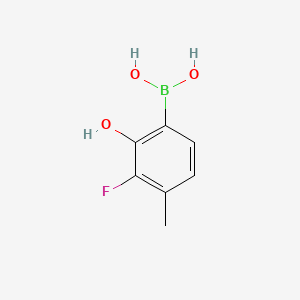



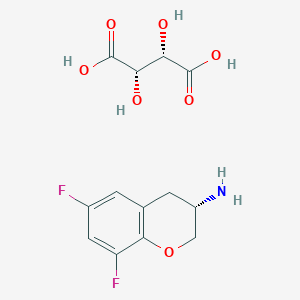

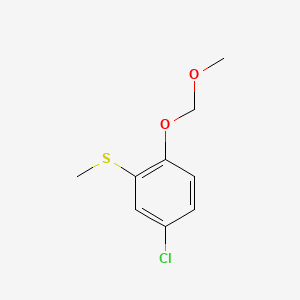

![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)

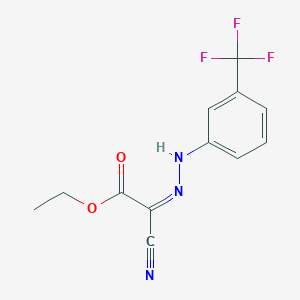
![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
